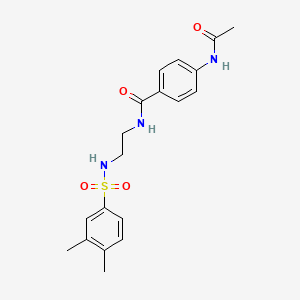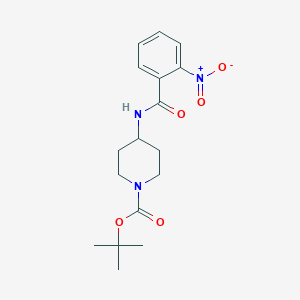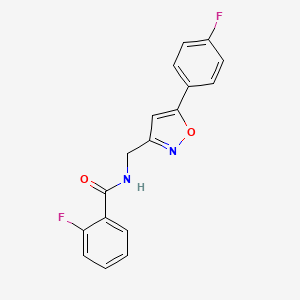![molecular formula C23H28N2O B2869580 1-((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one CAS No. 1421465-99-7](/img/structure/B2869580.png)
1-((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . The compound has been used in the study of KRAS G12D, a common oncogenic KRAS mutation .
Synthesis Analysis
The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of this compound is related to the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids . The compound has been used in the study of KRAS G12D, a common oncogenic KRAS mutation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are part of the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This involves the creation of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Physical and Chemical Properties Analysis
The compound has a molecular formula of C14H20N2 . Its average mass is 216.322 Da and its monoisotopic mass is 216.162643 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Tetrasubstituted Furans Synthesis : A study highlights the use of compounds with a 4-aza-8-oxabicyclo[3.2.1]oct-6-en-2-one moiety, similar in structure to the specified compound, for the synthesis of tetrasubstituted furantricarboxylates, which are important in various chemical syntheses (Maas, Dobesch, & Greiner, 2020).
- Catalyst in Synthesis : Another research demonstrates the use of 1, 4-Diazabicyclo[2.2.2]octanium diacetate, related to the compound , as an effective catalyst for synthesizing trisubstituted imidazoles, highlighting its significance in green chemistry (Fekri & Nateghi, 2021).
Potential Medicinal Applications
- Potential Antiparkinson Agents : Research on 3,8-diazabicyclo[3.2.1] octanes has identified compounds structurally related to the specified compound as potential antiparkinson agents, indicating its relevance in neurodegenerative disease research (Occelli, Fontanella, & Testa, 1977).
- Neurokinin Receptor Antagonists : A study on 1-Phenyl-8-azabicyclo[3.2.1]octane ethers, which are structurally similar, demonstrates their function as neurokinin receptor antagonists, suggesting potential applications in neurological conditions (Huscroft et al., 2006).
Molecular Structure and Complexation
- Molecular Tiling in Adduct Formation : The formation of a 1:1 adduct between 1,4-diazabicyclo[2.2.2]octane and benzenetricarboxylic acid, relevant to the compound of interest, reveals insights into molecular tiling and hydrogen bonding in complex structures (Meehan et al., 1997).
- DABCO Tribromide in Synthesis : Another research utilizing 1,4-Diazabicyclo[2.2.2]octane tribromide for the synthesis of quinazolinones and benzimidazoles shows its importance in facilitating complex organic reactions (Rostami et al., 2017).
Wirkmechanismus
The compound has been used in the study of KRAS G12D, a common oncogenic KRAS mutation . Selective inhibition of KRAS G12D presents a significant challenge due to the requirement of inhibitors to bind KRAS G12D with high enough affinity to obviate the need for covalent interactions with the mutant KRAS protein .
Zukünftige Richtungen
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may include further exploration of the synthesis methods and potential applications of this compound in the study of oncogenic mutations like KRAS G12D .
Eigenschaften
IUPAC Name |
1-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-2-22(19-11-7-4-8-12-19)23(26)25-20-13-14-21(25)17-24(16-20)15-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFIUKWHRADVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C3CCC2CN(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2869501.png)


![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869506.png)
![2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869508.png)


![2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2869511.png)
![4-[[2-[[2-(3,5-Dimethoxyphenyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2869512.png)
![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2869514.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/no-structure.png)
![N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide](/img/structure/B2869518.png)
